N-(4-(3-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide
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Overview
Description
N-(4-(3-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, which is known for its biological activity, and multiple methoxy groups that can influence its chemical reactivity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3,5-dimethoxybenzoic acid, which is then converted into its corresponding acid chloride using thionyl chloride. This intermediate is reacted with 3-amino-4-(3,5-dimethoxyphenyl)thiazole under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(4-(3-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(3-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity, while the methoxy groups can enhance the compound’s solubility and bioavailability. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-butylphenyl)-3,5-dimethoxybenzamide
- 3,4-diaminobenzoyl derivatives
Uniqueness
N-(4-(3-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide is unique due to its combination of a thiazole ring and multiple methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity patterns, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[3-[2-[(3,5-dimethoxybenzoyl)amino]-1,3-thiazol-4-yl]phenyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O6S/c1-33-20-9-17(10-21(13-20)34-2)25(31)28-19-7-5-6-16(8-19)24-15-37-27(29-24)30-26(32)18-11-22(35-3)14-23(12-18)36-4/h5-15H,1-4H3,(H,28,31)(H,29,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQXWZTUJMUDNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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